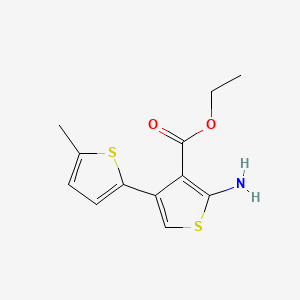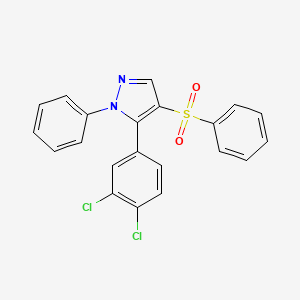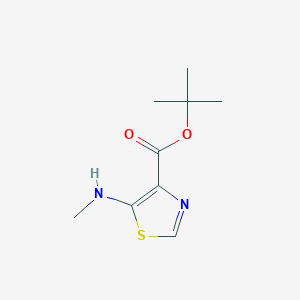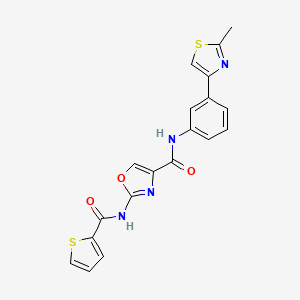![molecular formula C22H21ClF3N3O3S B2431998 1-(5-chloro-2-methoxyphenyl)sulfonyl-4-[3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]piperidine CAS No. 1025724-69-9](/img/structure/B2431998.png)
1-(5-chloro-2-methoxyphenyl)sulfonyl-4-[3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the piperidine ring might be formed through a cyclization reaction, while the sulfonyl group could be introduced through a sulfonation reaction .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the specific functional groups present in the molecule. For example, the sulfonyl group might be susceptible to nucleophilic attack, while the piperidine ring might undergo electrophilic substitution reactions .Wissenschaftliche Forschungsanwendungen
Synthesis and Imaging Applications
- Synthesis for PET Imaging : Kumar et al. (2004) described the synthesis of a compound similar to the one , highlighting its potential as an imaging agent for CB1 receptors using PET technology (Kumar et al., 2004).
Antimicrobial Activity
- Antimicrobial Compounds : El-Emary et al. (2002) explored compounds based on 3-methyl 1-phenyl-5-amino pyrazole, which shares structural similarities with the chemical , for their antimicrobial properties (El-Emary et al., 2002).
Cancer Research
- Cancer Treatment Potential : A study by ヘンリー,ジェームズ (2006) investigated a compound structurally related to the specified chemical, showing potential in treating cancer by inhibiting Aurora A (ヘンリー,ジェームズ, 2006).
Molecular Structure Analysis
- Hydrogen-Bonded Chains : Research by Trilleras et al. (2005) examined molecules with a similar structure, focusing on their hydrogen-bonded chains and molecular interactions (Trilleras et al., 2005).
Nucleophilic Displacement Studies
- Nucleophilic Displacement Research : A study by Katoch-Rouse et al. (2003) demonstrated the feasibility of nucleophilic displacement in the synthesis of compounds with structural resemblance to the chemical (Katoch-Rouse et al., 2003).
Multicomponent Reactions
- Multicomponent Reaction Study : Ryzhkova et al. (2023) explored multicomponent reactions involving compounds similar to the chemical , with a focus on their industrial, biological, and medicinal properties (Ryzhkova et al., 2023).
Glycine Transporter Inhibition
- Glycine Transporter 1 Inhibition : Yamamoto et al. (2016) identified compounds structurally related to the specified chemical as potent inhibitors of glycine transporter 1, with implications for CNS disorders (Yamamoto et al., 2016).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)sulfonyl-4-[3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClF3N3O3S/c1-32-20-6-5-17(23)12-21(20)33(30,31)29-9-7-14(8-10-29)18-13-19(28-27-18)15-3-2-4-16(11-15)22(24,25)26/h2-6,11-14H,7-10H2,1H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHXYRMOAGHJFHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCC(CC2)C3=CC(=NN3)C4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClF3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2431915.png)
![N-(1-cyanocycloheptyl)-2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide](/img/structure/B2431916.png)
![3-(dimethylamino)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzamide](/img/structure/B2431917.png)




![N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-methyl-3-nitrobenzamide](/img/structure/B2431929.png)
![3-(4-chlorophenyl)-2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2431931.png)
![N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2431933.png)

![4-(4-Pyridyl)-2-[4-(trifluoromethyl)phenyl]-thiazole](/img/structure/B2431936.png)
![5-bromo-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)thiophene-2-sulfonamide](/img/structure/B2431937.png)
![2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-1-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]ethan-1-one](/img/structure/B2431938.png)